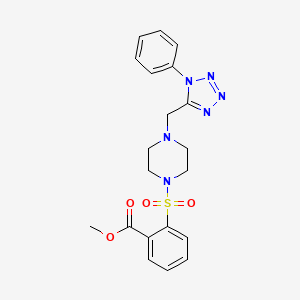
4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains sulfonamide groups, which are known for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, MS, UV/VIS, and FTIR spectroscopy . These techniques would provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The sulfonamide groups might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Bacterial Infections Treatment
- Bacterial Meningitis : Sulfonamides like Gantrisin have been used to treat bacterial meningitis and various infections, showing satisfactory results in most cases. However, side effects like anorexia, nausea, and vomiting were reported in some patients (Rhoads, Svec, & Rohr, 1950).
Antimalarial Effects
- Plasmodium falciparum : Sulfonamides have been studied for their effectiveness against chloroquine-resistant strains of Plasmodium falciparum, indicating the potential antimalarial value of sulfonamides and related compounds (Degowin, Eppes, Carson, & Powell, 1966).
Cancer Research
- Phase I and II Clinical Trials : Sulfonamide derivatives have been explored in clinical trials for their antitumor activity, with some showing reproducible and reversible toxicity along with evidence of antitumor activity (Von Hoff et al., 1978).
Environmental and Exposure Assessment
- Perfluorinated Sulfonamides : Studies have been conducted to understand the occurrence and human exposure to perfluorinated sulfonamides, which are used in various consumer products for surface protection (Shoeib et al., 2005).
Allergy and Hypersensitivity Reactions
- Hypersensitivity Reactions : The prevalence of slow acetylator phenotype among patients with sulfonamide hypersensitivity reactions has been studied to understand the metabolism and detoxification processes related to sulfonamides (Rieder et al., 1991).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[(2-bromophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O4S2/c1-17(2)24(21,22)18-9-7-12(8-10-18)11-16-23(19,20)14-6-4-3-5-13(14)15/h3-6,12,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGFVBPYSIBOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2646630.png)
![3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2646631.png)

![N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2646636.png)
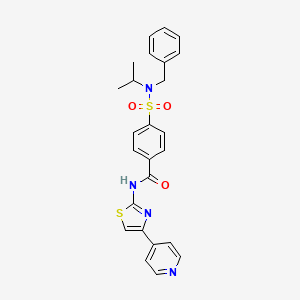



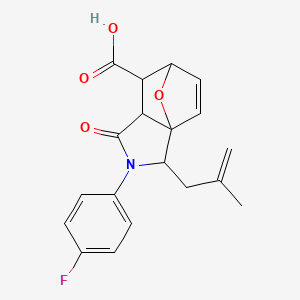
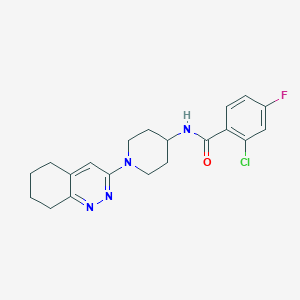
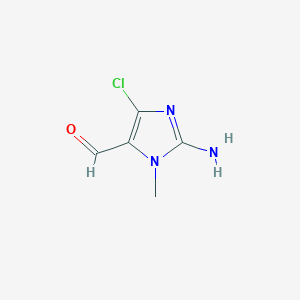
![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)
